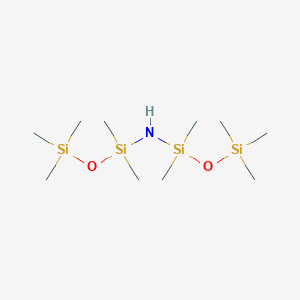
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine is an organosilicon compound characterized by its unique structure, which includes multiple silicon-oxygen bonds and methyl groups. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method is the reaction of pentamethyldisiloxane with chlorosilanes in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane-based products with different functional groups.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, leading to different silane derivatives.
Substitution: The compound can participate in substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds or organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane-based alcohols or ketones, while reduction can produce silanes with different alkyl or aryl groups.
Scientific Research Applications
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it useful in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research into its potential as a component in medical devices and implants is ongoing.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which 1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds and methyl groups allow it to participate in a range of chemical reactions, influencing the properties of the resulting compounds. The pathways involved often include the formation and breaking of silicon-oxygen and silicon-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
Pentamethyldisiloxane: A simpler compound with fewer silicon-oxygen bonds.
Hexamethyldisiloxane: Another related compound with a different arrangement of silicon and oxygen atoms.
Trimethylsilyl Compounds: These compounds share the trimethylsilyl group but differ in their overall structure and reactivity.
Uniqueness
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine is unique due to its specific arrangement of silicon, oxygen, and nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
137928-26-8 |
|---|---|
Molecular Formula |
C10H31NO2Si4 |
Molecular Weight |
309.70 g/mol |
IUPAC Name |
[[[[dimethyl(trimethylsilyloxy)silyl]amino]-dimethylsilyl]oxy-dimethylsilyl]methane |
InChI |
InChI=1S/C10H31NO2Si4/c1-14(2,3)12-16(7,8)11-17(9,10)13-15(4,5)6/h11H,1-10H3 |
InChI Key |
QKNRHUINKHSKMU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)N[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



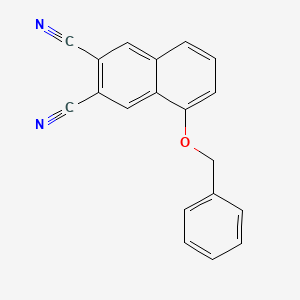
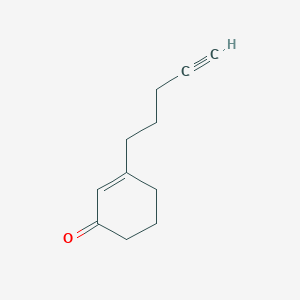

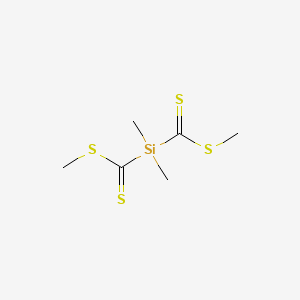
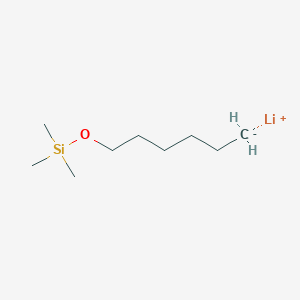
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
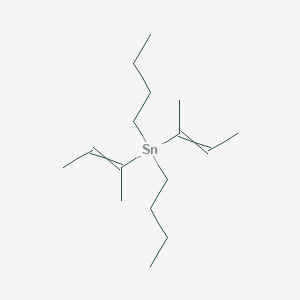
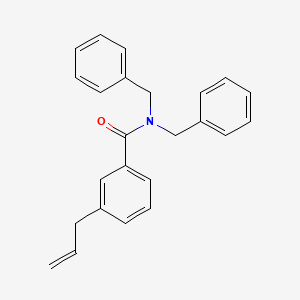
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
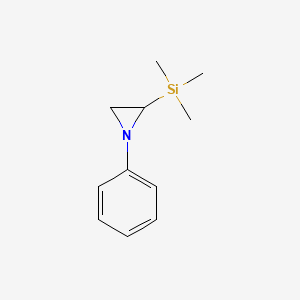
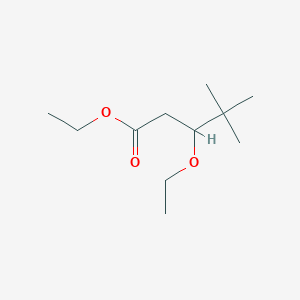
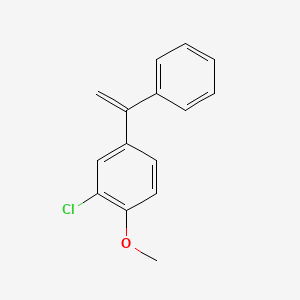
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
